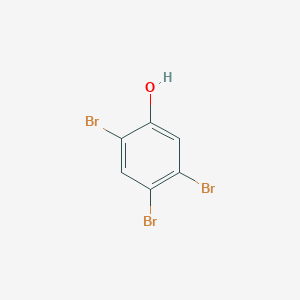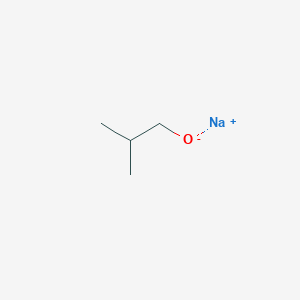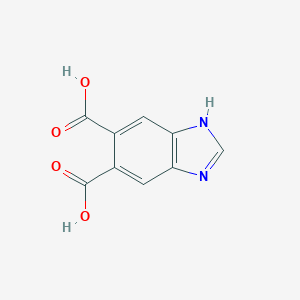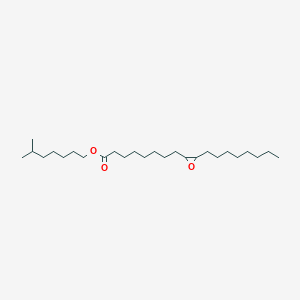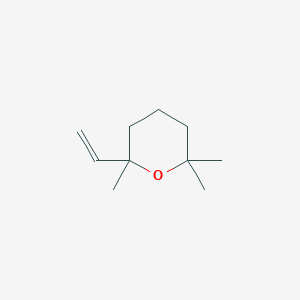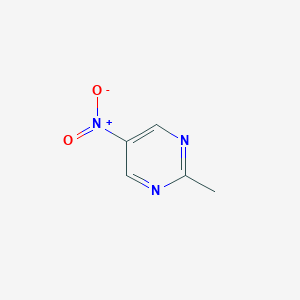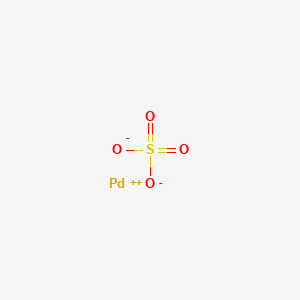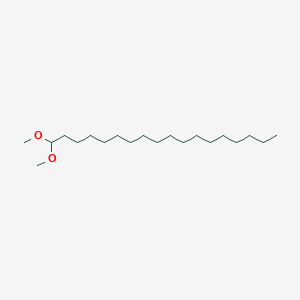
Octadecane, 1,1-dimethoxy-
Übersicht
Beschreibung
Octadecane, 1,1-dimethoxy- is an organic compound with the molecular formula C20H42O2. It is also known as stearaldehyde dimethyl acetal. This compound is characterized by its long carbon chain and the presence of two methoxy groups attached to the first carbon atom. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Octadecane, 1,1-dimethoxy- has several applications in scientific research:
Thermal Energy Storage: It is used as a phase change material in thermal energy storage systems due to its high heat capacity and thermal conductivity.
Graphene Functionalization: It is used in the functionalization of graphene, making it soluble in organic solvents.
Catalytic Processes: It is involved in catalytic processes such as hydrodeoxygenation of oleic acid.
Nanocapsule Fabrication: It is used in the fabrication of nanocapsules for thermal energy storage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octadecane, 1,1-dimethoxy- can be synthesized through the acetalization of octadecanal (stearaldehyde) with methanol in the presence of an acid catalyst. The reaction typically involves heating octadecanal with methanol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:
C18H36O+2CH3OH→C20H42O2+H2O
Industrial Production Methods: In industrial settings, the production of octadecane, 1,1-dimethoxy- involves similar acetalization processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous reactors and efficient separation techniques are employed to achieve this.
Types of Reactions:
Oxidation: Octadecane, 1,1-dimethoxy- can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic or basic catalysts depending on the desired substitution.
Major Products Formed:
Oxidation: Octadecanoic acid or octadecanal.
Reduction: Octadecanol.
Substitution: Various substituted octadecanes depending on the substituent introduced.
Wirkmechanismus
The mechanism of action of octadecane, 1,1-dimethoxy- in its various applications involves its ability to undergo phase transitions, chemical reactions, and interactions with other molecules. For example, in thermal energy storage, it absorbs and releases heat during phase transitions. In graphene functionalization, it interacts with graphene oxide to form soluble graphene derivatives.
Vergleich Mit ähnlichen Verbindungen
Octadecane: A hydrocarbon with a similar carbon chain length but without the methoxy groups.
Octadecanol: An alcohol derivative of octadecane.
Octadecanoic Acid: A carboxylic acid derivative of octadecane.
Comparison:
Uniqueness: Octadecane, 1,1-dimethoxy- is unique due to the presence of two methoxy groups, which impart different chemical properties compared to its analogs. These methoxy groups make it more reactive in certain chemical reactions and suitable for specific applications such as phase change materials and functionalization of graphene.
Eigenschaften
IUPAC Name |
1,1-dimethoxyoctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-2)22-3/h20H,4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFMLZBWAXMUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)
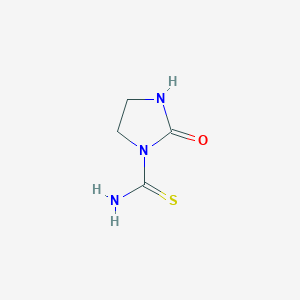
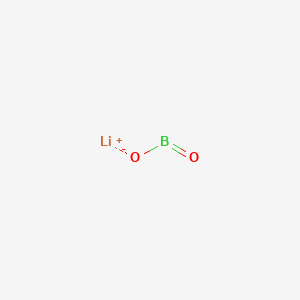
![(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol](/img/structure/B77499.png)
